molecular formula C10H17NO3 B6240008 tert-butyl N-[(2-oxocyclobutyl)methyl]carbamate CAS No. 2375259-90-6

tert-butyl N-[(2-oxocyclobutyl)methyl]carbamate

Cat. No.: B6240008
CAS No.: 2375259-90-6
M. Wt: 199.25 g/mol
InChI Key: UXGGXMPQVHLQCS-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-oxocyclobutyl)methyl]carbamate: is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol. This compound is known for its unique structure, which includes a tert-butyl group attached to a carbamate moiety that is further linked to a 2-oxocyclobutylmethyl group. It is a solid substance with a melting point of 302.1°C at 760 mmHg and a boiling point of 136.5°C at 760 mmHg.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-oxocyclobutyl)methyl]carbamate typically involves the reaction of tert-butyl isocyanate with 2-oxocyclobutylmethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(2-oxocyclobutyl)methyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2-oxocyclobutyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: . Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: The compound is also used in the chemical industry as an intermediate in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which tert-butyl N-[(2-oxocyclobutyl)methyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate

  • Tert-butyl N-[(2-oxocyclobutyl)ethyl]carbamate

  • Tert-butyl N-[(2-oxocyclobutyl)methyl]carbamate

Uniqueness: this compound stands out due to its specific structural features, which include the presence of the 2-oxocyclobutylmethyl group. This group imparts unique chemical and biological properties to the compound, making it distinct from other similar compounds.

Properties

CAS No.

2375259-90-6

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-[(2-oxocyclobutyl)methyl]carbamate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-7-4-5-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)

InChI Key

UXGGXMPQVHLQCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC1=O

Purity

95

Origin of Product

United States

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